4-[(2-Bromophenyl)methoxy]piperidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H16BrNO |
|---|---|
Molecular Weight |
270.17 g/mol |
IUPAC Name |
4-[(2-bromophenyl)methoxy]piperidine |
InChI |
InChI=1S/C12H16BrNO/c13-12-4-2-1-3-10(12)9-15-11-5-7-14-8-6-11/h1-4,11,14H,5-9H2 |
InChI Key |
IWZGLUZTFAUURI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OCC2=CC=CC=C2Br |
Origin of Product |
United States |
Synthetic Methodologies for 4 2 Bromophenyl Methoxy Piperidine
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of 4-[(2-Bromophenyl)methoxy]piperidine reveals two primary disconnection points that simplify the molecule into readily available starting materials. The most logical disconnections are at the ether linkage (C-O bond) and the piperidine (B6355638) nitrogen-carbon bond if a protecting group strategy is employed.
Disconnection of the Ether Linkage: The C-O bond of the ether can be disconnected, leading to two key synthons: a 4-hydroxypiperidine (B117109) synthon and a 2-bromobenzyl cation synthon. The corresponding synthetic equivalents for these synthons are 4-hydroxypiperidine and a 2-bromobenzyl halide, such as 2-bromobenzyl bromide. This disconnection suggests a Williamson ether synthesis as a plausible forward synthetic step.
Disconnection involving a Protecting Group: To prevent unwanted side reactions at the piperidine nitrogen, a protecting group strategy is often employed. In this case, a retrosynthetic disconnection would first involve the removal of a nitrogen protecting group (e.g., Boc, Cbz), followed by the disconnection of the ether linkage. This approach simplifies the synthesis by utilizing a protected form of 4-hydroxypiperidine, such as N-Boc-4-hydroxypiperidine, which is commercially available.
These key disconnections form the basis for the synthetic strategies discussed in the subsequent sections.
Approaches to the Piperidine Core Functionalization
The functionalization of the piperidine core is a critical aspect of the synthesis of this compound. This can involve modifications at both the nitrogen and carbon atoms of the piperidine ring.
While the target molecule has a free secondary amine, the synthesis often proceeds through an N-protected intermediate to control reactivity. The piperidine nitrogen is nucleophilic and can undergo alkylation. To avoid undesired N-alkylation during the ether formation step, a protecting group is typically introduced. Common protecting groups for piperidines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).
The introduction of the Boc group is typically achieved by reacting 4-hydroxypiperidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The Boc group can be readily removed under acidic conditions, for instance, using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), to yield the final product with a free secondary amine.
The key functionalization at a carbon position for this synthesis is the presence of the hydroxyl group at the C-4 position, which serves as the nucleophile in the ether formation step. 4-Hydroxypiperidine is a readily available starting material. Should a synthesis require the construction of the substituted piperidine ring itself, various methods exist, including the reduction of corresponding pyridinium (B92312) salts or the cyclization of appropriate amino alcohol precursors. However, for the synthesis of this compound, starting with a pre-functionalized piperidine core like 4-hydroxypiperidine is the most straightforward approach.
Ether Linkage Formation Strategies: Construction of the (2-Bromophenyl)methoxy Moiety
The formation of the ether linkage is the central transformation in the synthesis of this compound. The most common and effective method for this is the Williamson ether synthesis.
This reaction involves the deprotonation of the hydroxyl group of a protected 4-hydroxypiperidine derivative to form an alkoxide, which then acts as a nucleophile and attacks an electrophilic 2-bromobenzyl species.
Key Reagents and Conditions:
Piperidine Component: N-Boc-4-hydroxypiperidine is a common choice as it protects the nitrogen and provides the necessary hydroxyl group.
Benzyl Component: 2-Bromobenzyl bromide is the typical electrophile. It can be prepared from 2-bromotoluene (B146081) via radical bromination.
Base: A strong base is required to deprotonate the alcohol. Sodium hydride (NaH) is frequently used.
Solvent: Anhydrous polar apathetic solvents such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are suitable for this reaction.
The general procedure involves dissolving N-Boc-4-hydroxypiperidine in an appropriate solvent, adding a base to form the alkoxide, followed by the addition of 2-bromobenzyl bromide. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.
An alternative to the Williamson ether synthesis is the Mitsunobu reaction, which can also be used to form the ether linkage. This reaction involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack.
Stereoselective Synthesis Considerations and Chiral Pool Approaches
The 4-position of the piperidine ring in the target molecule is not a stereocenter. However, if substituents were present at other positions on the piperidine ring, stereoselectivity would become a critical consideration. For the synthesis of substituted piperidines in general, stereoselective methods are of great importance. These can include:
Catalytic Asymmetric Hydrogenation: The enantioselective hydrogenation of substituted pyridines or tetrahydropyridines using chiral catalysts can provide access to enantiomerically enriched piperidines.
Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules, such as amino acids or carbohydrates, as starting materials to construct the chiral piperidine ring.
Diastereoselective Cyclization Reactions: Employing substrate-controlled or reagent-controlled cyclization reactions to establish the desired stereochemistry.
While not directly applicable to the synthesis of the achiral this compound, these strategies are fundamental in the broader context of substituted piperidine synthesis.
Optimization of Reaction Conditions and Yield Enhancement
To maximize the yield and purity of this compound, optimization of the reaction conditions for the key ether formation step is crucial.
| Parameter | Variation | Effect on Yield and Purity |
| Base | Stronger bases like NaH generally lead to faster and more complete deprotonation, improving the reaction rate. Weaker bases may result in incomplete reactions and lower yields. | |
| Solvent | Polar aprotic solvents like DMF can accelerate Sₙ2 reactions, potentially increasing the yield. However, purification might be more challenging. THF is a good alternative with easier workup. | |
| Temperature | The reaction is often run at room temperature. Gentle heating can increase the reaction rate, but may also promote side reactions, such as elimination, especially with more sterically hindered substrates. | |
| Reaction Time | Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time and prevent the formation of degradation products. | |
| Purity of Reagents | Using high-purity starting materials, particularly the 2-bromobenzyl bromide and N-Boc-4-hydroxypiperidine, is critical to avoid the introduction of impurities that can be difficult to remove from the final product. |
For the deprotection step, the choice of acid and reaction conditions can also be optimized to ensure complete removal of the Boc group without affecting other parts of the molecule.
By carefully controlling these parameters, the synthesis of this compound can be carried out efficiently to produce the desired compound in high yield and purity.
Isolation and Purification Techniques for Synthetic Intermediates and the Target Compound
The isolation and purification of the intermediates and the final product are critical for obtaining a compound of high purity. A combination of techniques including extraction, washing, chromatography, and crystallization are typically employed.
Isolation and Purification of Intermediates:
Following the N-Boc protection of 4-hydroxypiperidine, the reaction mixture is typically worked up by separating the organic and aqueous phases. The organic layer, containing the desired product, is washed with water and brine to remove any remaining water-soluble impurities. The solvent is then removed under reduced pressure to yield the crude N-Boc-4-hydroxypiperidine, which is often of sufficient purity for the next step.
After the Williamson ether synthesis, the reaction is quenched, and a similar extraction and washing procedure is followed. The resulting crude tert-butyl 4-[(2-bromophenyl)methoxy]-1-piperidinecarboxylate is often purified by flash column chromatography on silica (B1680970) gel. mdpi.com
| Compound | Purification Technique | Stationary Phase | Mobile Phase (Eluent) |
| tert-butyl 4-[(2-bromophenyl)methoxy]-1-piperidinecarboxylate | Flash Column Chromatography | Silica Gel | A mixture of ethyl acetate (B1210297) and petroleum ether is commonly used, with the polarity adjusted for optimal separation. nih.gov |
Isolation and Purification of the Target Compound:
Upon completion of the deprotection step, the reaction mixture is worked up to isolate the crude this compound. The acidic reagent is neutralized, and the product is extracted into an organic solvent. The organic layer is then washed and dried.
For final purification, the free base is often converted to its hydrochloride salt by treatment with a solution of hydrochloric acid in an appropriate solvent, such as ethanol (B145695) or diethyl ether. The resulting salt often precipitates out of the solution and can be collected by filtration. This salt can then be further purified by recrystallization.
| Compound | Purification Technique | Details |
| This compound | Conversion to Hydrochloride Salt and Recrystallization | The free base is dissolved in a suitable solvent and treated with HCl. The precipitated salt is collected and recrystallized from a solvent system such as an ethanol/ether mixture to yield the pure hydrochloride salt. researchgate.net |
The purity of the final compound and intermediates is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). nih.gov
Chemical Transformations and Derivatization of this compound
The molecular architecture of this compound presents two primary sites for chemical modification: the bromophenyl moiety and the secondary nitrogen atom of the piperidine ring. This duality allows for a diverse range of chemical transformations, enabling the synthesis of a wide array of derivatives. The reactivity of the bromophenyl group is dominated by transformations characteristic of aryl halides, particularly metal-catalyzed cross-coupling reactions, while the piperidine nitrogen offers a nucleophilic center for alkylation and acylation.
Advanced Spectroscopic and Chromatographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
A ¹H NMR spectrum of 4-[(2-Bromophenyl)methoxy]piperidine would be expected to provide key information about the number of different types of protons, their connectivity, and their chemical environment.
Expected ¹H NMR Data:
| Protons | Expected Chemical Shift (ppm) Range | Expected Multiplicity |
| Aromatic (C₆H₄Br) | 7.0 - 7.6 | Multiplets |
| Methylene (B1212753) (-OCH₂-) | 4.5 - 4.8 | Singlet or Doublet |
| Piperidine (B6355638) CH (at C4) | 3.5 - 3.9 | Multiplet |
| Piperidine CH₂ (at C2, C6) | 2.8 - 3.2 | Multiplets |
| Piperidine CH₂ (at C3, C5) | 1.5 - 2.0 | Multiplets |
| Piperidine NH | 1.0 - 3.0 (broad) | Singlet (broad) |
Note: This is a hypothetical data table based on known chemical shift ranges for similar structural motifs. Actual experimental values would be required for definitive assignment.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
A ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule.
Expected ¹³C NMR Data:
| Carbon Atom | Expected Chemical Shift (ppm) Range |
| Aromatic C-Br | 120 - 125 |
| Aromatic CH | 125 - 135 |
| Aromatic C (quaternary) | 135 - 140 |
| Methylene (-OCH₂-) | 70 - 75 |
| Piperidine C4 (C-O) | 75 - 80 |
| Piperidine C2, C6 | 45 - 50 |
| Piperidine C3, C5 | 30 - 35 |
Note: This is a hypothetical data table. Precise chemical shifts would depend on the specific electronic environment within the molecule.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal which protons are coupled to each other, helping to trace the proton networks within the piperidine ring and the aromatic system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton with the carbon atom to which it is directly attached, allowing for the definitive assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connection between the benzylic methylene group (-OCH₂-) and both the bromophenyl ring and the piperidine oxygen.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.
Expected IR and Raman Data:
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Type |
| N-H Stretch (piperidine) | 3300 - 3500 | IR |
| C-H Stretch (aromatic) | 3000 - 3100 | IR, Raman |
| C-H Stretch (aliphatic) | 2850 - 3000 | IR, Raman |
| C=C Stretch (aromatic) | 1450 - 1600 | IR, Raman |
| C-O Stretch (ether) | 1050 - 1150 | IR |
| C-Br Stretch | 500 - 600 | IR |
Note: This table lists general ranges. A full analysis would involve comparing the experimental IR and Raman spectra to identify characteristic peaks and confirm the presence of the key functional groups.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like this compound.
An ESI-MS analysis would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺. The exact mass of this ion would allow for the confirmation of the molecular formula (C₁₂H₁₆BrNO). Further fragmentation of this parent ion (MS/MS) would likely involve cleavage of the benzylic C-O bond and fragmentation of the piperidine ring. Analysis of these fragment ions would provide further confirmation of the proposed structure.
Expected ESI-MS Data:
| Ion | Expected m/z |
| [M+H]⁺ with ⁷⁹Br | 286.05 |
| [M+H]⁺ with ⁸¹Br | 288.05 |
Note: The presence of bromine would be indicated by a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a crucial analytical technique used to determine the precise mass of a molecule, which in turn allows for the unequivocal confirmation of its elemental formula. For this compound, HRMS provides the exact mass of the protonated molecular ion ([M+H]⁺).
The molecular formula of this compound is C₁₂H₁₆BrNO. Based on the exact masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), bromine (⁷⁹Br), nitrogen (¹⁴N), and oxygen (¹⁶O), the theoretical monoisotopic mass can be calculated. This calculated value serves as a benchmark for experimental results obtained via HRMS analysis. The presence of bromine is particularly notable, as it imparts a characteristic isotopic pattern (due to the nearly equal abundance of ⁷⁹Br and ⁸¹Br isotopes), which further aids in structure confirmation.
Experimental HRMS analysis would involve ionizing the compound, typically using electrospray ionization (ESI), and measuring the mass-to-charge ratio (m/z) of the resulting ions with high precision. A close agreement between the experimentally measured exact mass and the theoretical value (typically within a few parts per million, ppm) provides strong evidence for the assigned molecular formula.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆BrNO |
| Calculated Exact Mass ([M(⁷⁹Br)+H]⁺) | 270.0491 u |
| Calculated Exact Mass ([M(⁸¹Br)+H]⁺) | 272.0470 u |
| Typical Mass Analyzer | Time-of-Flight (TOF) or Orbitrap |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. This absorption is dependent on the electronic transitions within the molecule. For this compound, the UV-Vis spectrum is expected to be dominated by the absorption of the bromophenyl group. Aromatic systems, such as the benzene (B151609) ring in the compound, typically exhibit characteristic absorption bands.
The analysis would involve dissolving the compound in a UV-transparent solvent, such as ethanol (B145695) or acetonitrile (B52724), and measuring its absorbance across a range of wavelengths (typically 200-400 nm). The resulting spectrum would show one or more absorption maxima (λmax), which are characteristic of the chromophore present in the molecule. While specific experimental data for this compound is not widely published, the presence of the bromophenyl moiety suggests expected absorption in the UV region.
| Parameter | Expected Value |
|---|---|
| Chromophore | 2-Bromophenyl group |
| Typical Solvent | Ethanol or Acetonitrile |
| Expected λmax | Data not available in cited literature |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are fundamental for separating the components of a mixture and assessing the purity of a compound. For this compound, HPLC, GC-MS, and TLC are commonly employed methods.
HPLC is a premier technique for determining the purity of non-volatile compounds. A typical HPLC method for a piperidine derivative like this compound would utilize a reverse-phase column (such as a C18 column) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Purity is assessed by detecting the compound as it elutes from the column, typically using a UV detector set at a wavelength where the compound absorbs. The purity is often reported as a percentage based on the area of the main peak relative to the total area of all peaks in the chromatogram.
| Parameter | Typical Condition |
|---|---|
| Stationary Phase (Column) | Reverse-Phase C18 |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Retention Time (Rt) | Data not available in cited literature |
GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for compounds that are volatile and thermally stable. For this compound, GC-MS can be used for both purity assessment and structural confirmation. The compound is injected into the GC, where it is vaporized and travels through a capillary column. Separation occurs based on the compound's boiling point and interaction with the column's stationary phase. As the compound elutes, it enters the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint, aiding in its identification. The mass spectrum for this compound would be expected to show a molecular ion peak and characteristic fragment ions resulting from the cleavage of the molecule.
| Parameter | Typical Condition |
|---|---|
| Stationary Phase (Column) | Non-polar (e.g., DB-5ms) or mid-polar capillary column |
| Carrier Gas | Helium or Hydrogen |
| Ionization Mode | Electron Ionization (EI) |
| Expected Molecular Ion (m/z) | 269/271 |
TLC is a simple, rapid, and cost-effective chromatographic technique used to monitor reaction progress, identify compounds, and determine their purity. For this compound, a sample is spotted onto a plate coated with a stationary phase (commonly silica (B1680970) gel). The plate is then placed in a chamber with a suitable mobile phase (eluent), which moves up the plate by capillary action. The compound travels up the plate at a rate that depends on its affinity for the stationary versus the mobile phase. The position of the spot is visualized (often using UV light) and the retention factor (Rf) is calculated. The Rf value is a characteristic of the compound under specific conditions.
| Parameter | Typical Condition |
|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase (Eluent) | Ethyl acetate (B1210297)/Hexane or Dichloromethane (B109758)/Methanol mixture |
| Visualization | UV light (254 nm) |
| Retention Factor (Rf) | Data not available in cited literature |
Elemental Analysis (CHN) for Compositional Verification
Elemental analysis determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample of the compound. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula (C₁₂H₁₆BrNO). A close correlation between the experimental and theoretical values (typically within ±0.4%) serves as strong evidence for the compound's elemental composition and purity.
| Element | Theoretical Percentage (%) | Experimental Percentage (%) |
|---|---|---|
| Carbon (C) | 53.35 | Data not available in cited literature |
| Hydrogen (H) | 5.97 | Data not available in cited literature |
| Nitrogen (N) | 5.18 | Data not available in cited literature |
X-ray Diffraction Studies for Solid-State Structure Determination
As of the latest available data, comprehensive X-ray diffraction studies to determine the precise solid-state and three-dimensional crystal structure of this compound have not been reported in publicly accessible scientific literature or crystallographic databases.
Single-crystal X-ray diffraction is the definitive method for elucidating the atomic arrangement within a crystalline solid. Such an analysis would provide critical information regarding the compound's conformation, including the orientation of the 2-bromophenyl and piperidine rings, as well as the geometry of the methoxy (B1213986) ether linkage. Furthermore, it would reveal key structural parameters such as bond lengths, bond angles, and torsion angles.
This technique would also identify the crystal system, space group, and unit cell dimensions, offering insights into the packing of molecules in the crystal lattice and the nature of any intermolecular interactions, such as hydrogen bonding or van der Waals forces.
While data for structurally related compounds may exist, direct extrapolation of crystallographic parameters is not feasible due to the significant influence of substituent positioning and the specific nature of the ether linkage on the crystal packing and molecular conformation. Therefore, without a dedicated crystallographic study on this compound, its detailed solid-state architecture remains undetermined.
Future research involving the successful crystallization of this compound and subsequent X-ray diffraction analysis would be necessary to provide the following key crystallographic data:
Table 1: Hypothetical Crystallographic Data for this compound (Note: This table is a template for data that would be obtained from an actual X-ray diffraction study and does not represent existing data.)
| Parameter | Value |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, C2/c |
| a (Å) | Unit cell dimension |
| b (Å) | Unit cell dimension |
| c (Å) | Unit cell dimension |
| α (°) | Unit cell angle |
| β (°) | Unit cell angle |
| γ (°) | Unit cell angle |
| Volume (ų) | Volume of the unit cell |
| Z | Number of molecules per unit cell |
| Calculated Density (g/cm³) | Calculated value |
| R-factor (%) | Measure of agreement |
Computational and Theoretical Investigations of 4 2 Bromophenyl Methoxy Piperidine
Quantum Chemical Calculations
Quantum chemical calculations are essential tools for understanding the fundamental electronic and structural properties of a molecule. These computational methods can provide insights into molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
DFT studies would typically be employed to determine the optimized three-dimensional structure of 4-[(2-Bromophenyl)methoxy]piperidine. This would involve calculating bond lengths, bond angles, and dihedral angles to identify the most stable energetic conformation. Furthermore, analysis of the electronic structure would provide information on the distribution of electron density and the nature of chemical bonds within the molecule. Without specific studies, no data on optimized geometrical parameters (bond lengths, angles) or electronic properties (dipole moment, orbital energies) can be reported.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Reactivity Prediction
Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. For this compound, specific values for HOMO energy, LUMO energy, and the resulting energy gap are not available in published literature.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability
NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between orbitals, which can reveal stabilizing hyperconjugative interactions. For instance, interactions between lone pair orbitals and antibonding orbitals can indicate significant intramolecular stabilization. No NBO analysis has been published for this compound to quantify these effects.
Molecular Electrostatic Potential (MEP) Mapping
An MEP map illustrates the charge distribution on the surface of a molecule, providing a visual guide to its electrophilic and nucleophilic sites. Red-colored regions typically indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent electron-deficient areas (positive potential), prone to nucleophilic attack. An MEP map for this compound would highlight the electronegative oxygen and nitrogen atoms as potential sites for electrophilic interaction, but a specific, calculated map is not available.
Fukui Functions and Local Reactivity Descriptors
Fukui functions are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These local reactivity descriptors offer a more quantitative measure of reactivity at specific atomic centers than MEP maps alone. The calculation of Fukui functions for this compound has not been reported in scientific literature.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which contains a piperidine (B6355638) ring and a rotatable ether linkage, MD simulations would be invaluable for exploring its conformational landscape. This analysis would identify the most stable and frequently adopted shapes of the molecule in different environments, which is crucial for understanding its biological activity and interactions with other molecules. However, no such conformational analysis or MD simulation studies have been published for this specific compound.
Molecular Docking Studies for Ligand-Target Interaction Prediction within Chemical Systems
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. frontiersin.org This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand for a specific biological target. By simulating the interaction at a molecular level, researchers can gain insights into the structural basis of a compound's activity.
For compounds containing the piperidine scaffold, molecular docking has been widely applied to elucidate their interactions with various biological targets. For instance, studies on 4-oxypiperidine derivatives targeting the histamine (B1213489) H₃ receptor (hH₃R) have used docking to identify key interactions within the receptor's binding pocket. nih.gov These studies revealed that the protonated nitrogen atom of the piperidine ring often forms a crucial salt bridge with acidic residues like Aspartic acid (Asp114), while also engaging in cation-π interactions with aromatic residues such as Tyrosine (Tyr115) and Phenylalanine (Phe398). nih.gov Furthermore, the ether oxygen, a feature present in this compound, can form hydrogen bonds with residues like Tyr115. nih.gov
Similarly, docking studies of piperidine/piperazine-based compounds with the sigma-1 receptor (S1R) have shown that the piperidine nitrogen can form a bidentate salt bridge with both Glutamic acid (Glu172) and Asp126. nih.gov The aromatic portions of the ligands are often stabilized by hydrophobic and π-π stacking interactions with residues like Phenylalanine (Phe107). nih.gov
In the context of this compound, a molecular docking study would involve:
Preparation of the Ligand and Receptor: Obtaining or building a 3D structure of this compound and a 3D crystal structure of a potential target protein from a database like the Protein Data Bank (PDB).
Docking Simulation: Using software to place the ligand into the active site of the receptor in various possible conformations and orientations.
Scoring and Analysis: The software calculates a score for each pose, estimating the binding affinity. The best-scoring poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, ionic bonds, hydrophobic interactions, and van der Waals forces. frontiersin.org
The insights gained from such a study would predict whether this compound is likely to bind to a specific target and highlight which parts of the molecule are most important for this interaction.
Illustrative Example of Molecular Docking Findings for Piperidine Derivatives
The following table demonstrates the typical data generated from molecular docking studies on various piperidine-containing compounds, highlighting their predicted binding energies and key interactions with their respective protein targets.
| Ligand Class | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |
| 4-Oxypiperidine Derivatives | Histamine H₃ Receptor | -9.5 to -11.2 | Asp114, Tyr115, Phe398, Trp402 | Salt Bridge, Cation-π, Hydrogen Bond, π-π Stacking nih.gov |
| Piperidine/Piperazine Analogs | Sigma-1 Receptor | -8.7 to -10.5 | Glu172, Asp126, Phe107 | Salt Bridge, Hydrogen Bond, π-Cation nih.gov |
| Benzylpiperidine Scaffolds | Acetylcholinesterase | -10.1 to -12.3 | Trp85, Trp285, Tyr336, Phe294 | π-Cation, Hydrophobic Interactions nih.gov |
QSAR (Quantitative Structure-Activity Relationship) Modeling in the Context of Chemical Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov Unlike molecular docking, which focuses on a single ligand-receptor interaction, QSAR models are built from a dataset of multiple, structurally related compounds with known activities. The goal is to develop a mathematical equation that can predict the activity of new, unsynthesized compounds based solely on their structural properties. frontiersin.org
A QSAR study on a series of derivatives related to this compound would involve several key steps:
Data Collection: Assembling a set of structurally similar piperidine compounds with experimentally measured biological activity (e.g., IC₅₀ or Kᵢ values) against a specific target. frontiersin.org
Descriptor Calculation: For each molecule, a wide range of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure, including its physicochemical properties (e.g., lipophilicity represented by logP), electronic properties (e.g., dipole moment, HOMO/LUMO energies), and topological or 3D shape features.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like neural networks, are used to build a mathematical model that relates a selection of the most relevant descriptors to the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure it is robust and not a result of chance correlation. nih.gov
For example, a QSAR study on a series of 4-phenylpiperidine (B165713) derivatives acting as mu opioid agonists successfully used a neural network to correlate four specific molecular descriptors with the analgesic activities of 38 different compounds. nih.gov Such models provide invaluable insights for chemical design. The resulting QSAR equation can highlight which properties are most influential for activity. For instance, a model might reveal that increasing lipophilicity at a certain position while maintaining a specific electronic character at another is key to enhancing potency. Researchers can then use this model to predict the activity of novel derivatives of this compound before committing to their chemical synthesis, thereby guiding the design of more effective compounds.
Illustrative Example of a QSAR Model Equation for a Series of Bioactive Compounds
The table below represents a hypothetical QSAR model, demonstrating how molecular descriptors are mathematically correlated with biological activity. The statistical parameters indicate the model's robustness and predictive power.
| Statistical Parameter | Value | Description |
| Equation | pIC₅₀ = 0.75(cLogP) - 0.42(TPSA) + 1.2(Dipole) + 3.1 | Mathematical model correlating descriptors to activity. |
| r² (Correlation Coefficient) | 0.960 | Indicates a strong correlation between predicted and experimental activity for the training set. nih.gov |
| q² (Cross-validated r²) | 0.706 | Measures the internal predictive ability of the model. nih.gov |
| r²_pred (External Validation) | 0.872 | Measures the model's ability to predict the activity of an external test set of compounds. nih.gov |
In this hypothetical equation, pIC₅₀ represents the biological activity, cLogP is a measure of lipophilicity, TPSA is the topological polar surface area, and Dipole is the molecule's dipole moment.
Research Applications in Organic Synthesis and Advanced Materials
Role as a Key Intermediate and Building Block in Complex Molecule Synthesis
"4-[(2-Bromophenyl)methoxy]piperidine" serves as a crucial intermediate in the multi-step synthesis of complex organic molecules. The presence of the bromine atom on the phenyl ring allows for a variety of cross-coupling reactions, which are fundamental transformations in modern organic chemistry. This reactivity enables the strategic introduction of diverse substituents and the formation of new carbon-carbon and carbon-heteroatom bonds.
One of the most notable applications of this compound is as a key precursor in the synthesis of the atypical antipsychotic drug, Cariprazine. In the synthetic route to Cariprazine, the bromophenyl moiety of "this compound" is poised for a palladium-catalyzed cross-coupling reaction, a powerful method for constructing complex molecular frameworks. This strategic disconnection highlights the importance of this intermediate in streamlining the synthesis of medicinally important compounds.
The general utility of piperidine (B6355638) derivatives in the synthesis of complex molecules is well-documented. They are often incorporated into molecular scaffolds that target a range of biological receptors. The synthesis of such complex structures often relies on the ability to functionalize the piperidine ring at various positions. The methoxy-linked piperidine in "this compound" provides a stable and synthetically accessible core that can be further elaborated.
Application in the Construction of Diverse Heterocyclic Systems
The inherent reactivity of the aryl bromide in "this compound" makes it a valuable precursor for the construction of a wide range of heterocyclic systems. Intramolecular and intermolecular cyclization reactions can be strategically employed to generate novel ring systems. For instance, palladium-catalyzed intramolecular C-N or C-O bond formation, following an initial intermolecular coupling reaction, can lead to the formation of fused or spirocyclic heterocyclic scaffolds.
While direct examples of "this compound" in the construction of diverse heterocyclic systems are not extensively documented in readily available literature, the principles of synthetic organic chemistry strongly support its potential in this area. The bromo-aryl group is a classic handle for transition-metal-catalyzed reactions that form the backbone of modern heterocyclic synthesis. Methodologies such as the Heck, Suzuki, Stille, and Buchwald-Hartwig cross-coupling reactions can all be envisioned to utilize this starting material to append various fragments that could subsequently participate in cyclization events.
The piperidine nitrogen itself can act as a nucleophile in intramolecular reactions, leading to the formation of bicyclic systems. For example, after modification of the bromophenyl group, a suitably placed electrophile could react with the piperidine nitrogen to forge a new ring. The versatility of piperidine synthesis and functionalization allows for the creation of a multitude of derivatives that can serve as precursors to complex heterocyclic architectures.
Utilization in the Development of Advanced Polymeric Materials and Coatings
The application of "this compound" extends beyond the synthesis of discrete small molecules and into the realm of materials science. The presence of the reactive aryl bromide allows for its incorporation into polymer backbones or as pendant groups through polymerization reactions that are compatible with this functionality. For instance, it can serve as a monomer in palladium-catalyzed polymerization reactions, such as Suzuki or Stille polycondensations, to create novel conjugated polymers. These materials are of interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Furthermore, the piperidine moiety can impart desirable properties to polymeric materials, such as improved solubility, thermal stability, and adhesion. The incorporation of piperidine-containing monomers can influence the morphological and photophysical properties of the resulting polymers. For instance, piperidine-substituted naphthalimide derivatives have been shown to exhibit interesting solvatochromic and fluorescent properties, which could be harnessed in the design of sensory materials.
While specific examples detailing the use of "this compound" in advanced polymeric materials and coatings are not prevalent in the reviewed literature, the foundational chemistry for its use in this context is well-established. The development of photoactive polymers, for instance, often relies on the incorporation of specific chromophores and functional groups that can be introduced via monomers like "this compound".
Design and Synthesis of Chemical Probe Molecules for Mechanistic Biological Research
Chemical probes are essential tools for dissecting complex biological processes. The design of potent and selective probes often requires a scaffold that can be readily modified to optimize binding to a specific biological target and to incorporate reporter groups such as fluorescent tags or radioactive isotopes. The "this compound" scaffold is well-suited for this purpose.
The piperidine core is a common feature in ligands that target G protein-coupled receptors (GPCRs), a large and important family of drug targets. The ability to systematically modify the aryl portion of "this compound" via cross-coupling reactions allows for the exploration of the structure-activity relationship (SAR) of a particular ligand-receptor interaction. For example, different aryl groups can be introduced to probe the binding pocket of a receptor and identify key interactions that govern affinity and selectivity.
Furthermore, the bromine atom can be replaced with a variety of reporter groups to create fluorescent or radiolabeled probes. These probes are invaluable for studying receptor localization, trafficking, and density in cells and tissues. The development of high-affinity fluorescent probes for sigma receptors, for instance, has been enabled by the functionalization of piperidine-containing scaffolds. While a direct application of "this compound" as a chemical probe was not found, its structural motifs are highly relevant to the design of such tools for GPCR research.
Contributions to Methodological Advancements in Organic Chemistry
The utility of "this compound" and structurally related compounds has contributed to the advancement of synthetic methodologies in organic chemistry. The reactivity of the aryl bromide in palladium-catalyzed cross-coupling reactions has been a driving force in the development of new catalysts, ligands, and reaction conditions that are milder, more efficient, and more tolerant of functional groups.
The challenges associated with performing cross-coupling reactions in the presence of potentially coordinating groups, such as the piperidine nitrogen, have spurred innovation in ligand design to prevent catalyst inhibition. The successful application of these reactions in the synthesis of complex molecules containing the "this compound" moiety demonstrates the robustness and broad applicability of modern cross-coupling chemistry.
Moreover, the synthesis of substituted piperidines itself is an active area of research, with new methods continually being developed to control stereochemistry and regioselectivity. The demand for versatile building blocks like "this compound" encourages the development of novel and efficient synthetic routes to access these important intermediates.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency
The probable current synthesis of 4-[(2-Bromophenyl)methoxy]piperidine involves the Williamson ether synthesis, a reliable but potentially environmentally taxing method. Future research should prioritize the development of more sustainable and efficient synthetic strategies.
Key Research Objectives:
Green Solvents and Catalysts: Investigation into the use of greener solvents, such as ionic liquids or supercritical fluids, to replace traditional volatile organic compounds. The exploration of solid-supported catalysts or phase-transfer catalysts could also enhance reaction efficiency and simplify purification.
Flow Chemistry: Transitioning the synthesis to a continuous flow process could offer significant advantages in terms of safety, scalability, and process control.
One-Pot Syntheses: Designing a one-pot reaction sequence, possibly combining the formation of the piperidine (B6355638) ring with the etherification step, would significantly improve atom economy and reduce waste.
Table 1: Comparison of Potential Synthetic Routes
| Synthetic Route | Potential Advantages | Potential Challenges |
| Microwave-Assisted Williamson Ether Synthesis | Reduced reaction times, improved yields. | Scale-up limitations, potential for localized overheating. |
| Phase-Transfer Catalysis | Milder reaction conditions, use of aqueous-organic solvent systems. | Catalyst separation and recycling. |
| Continuous Flow Synthesis | Enhanced safety and control, ease of scale-up. | Initial setup costs, potential for clogging. |
Exploration of New Chemical Transformations and Derivatization Pathways
The inherent reactivity of the bromophenyl and piperidine moieties offers numerous opportunities for novel chemical transformations and the creation of a diverse library of derivatives.
Key Research Objectives:
Cross-Coupling Reactions: The bromine atom on the phenyl ring is a prime handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This would allow for the introduction of a wide range of substituents, including alkyl, aryl, and amino groups, leading to new chemical entities with potentially unique properties.
Piperidine Ring Functionalization: The secondary amine of the piperidine ring can be functionalized through N-alkylation, N-acylation, or N-arylation to modulate the compound's physicochemical properties.
Derivatization for Biological Screening: Systematic derivatization of both the bromophenyl and piperidine moieties will be crucial for exploring the structure-activity relationships in various biological assays. nsf.govnih.gov
Advanced Applications in Supramolecular Chemistry and Nanotechnology
The structural features of this compound make it an attractive building block for the construction of complex supramolecular assemblies and functional nanomaterials.
Key Research Objectives:
Self-Assembling Systems: The interplay of hydrogen bonding from the piperidine N-H, potential halogen bonding from the bromine atom, and π-π stacking of the phenyl rings could be harnessed to create self-assembling monolayers, gels, or liquid crystals.
Functionalized Nanoparticles: The compound could be used as a capping agent or ligand to functionalize gold, silver, or magnetic nanoparticles. google.com The piperidine moiety can provide aqueous solubility and a point of attachment for biomolecules, while the bromophenyl group can be used for further chemical modification on the nanoparticle surface.
Host-Guest Chemistry: The piperidine ring can act as a guest molecule within the cavities of host molecules like cyclodextrins or calixarenes, leading to the formation of inclusion complexes with potential applications in drug delivery and sensing.
Integration with Machine Learning and Artificial Intelligence in Chemical Discovery
The application of machine learning (ML) and artificial intelligence (AI) can significantly accelerate the discovery and development of new applications for this compound and its derivatives. rjptonline.orgmdpi.commdpi.com
Key Research Objectives:
Predictive Modeling: AI algorithms can be trained on existing data of similar compounds to predict the physicochemical properties, biological activities, and toxicity of new derivatives. princeton.edu This can help prioritize synthetic targets and reduce the number of experiments required.
Retrosynthetic Analysis: AI-powered tools can be employed to identify novel and efficient synthetic routes to the target compound and its analogues.
De Novo Design: Generative AI models can be used to design novel molecules based on the this compound scaffold with optimized properties for specific applications, such as drug candidates or materials with desired characteristics.
Table 2: AI/ML Applications in the Study of this compound
| Application | AI/ML Tool | Potential Outcome |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models | Prediction of biological activity and toxicity. |
| Synthesis Planning | Retrosynthesis prediction algorithms | Identification of novel and efficient synthetic routes. |
| Novel Compound Generation | Generative Adversarial Networks (GANs) | Design of new derivatives with desired properties. |
Investigation of Organometallic Chemistry Involving the Bromine Moiety for Catalysis
The bromine atom on the phenyl ring provides a strategic point for the synthesis of novel organometallic complexes with potential catalytic applications.
Key Research Objectives:
Ligand Synthesis: The compound can be used as a precursor to synthesize novel phosphine, N-heterocyclic carbene (NHC), or pincer-type ligands through reactions at the bromine position.
Catalyst Development: The resulting organometallic complexes, particularly those of palladium, nickel, or copper, could be screened for their catalytic activity in various organic transformations, such as cross-coupling reactions, C-H activation, and polymerization.
Mechanistic Studies: Detailed mechanistic studies of the catalytic cycles involving these new complexes would be essential for optimizing their performance and expanding their applicability.
Q & A
Q. What are the optimal synthetic routes for 4-[(2-Bromophenyl)methoxy]piperidine, and how can purity be ensured?
Methodological Answer :
- Synthesis : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting piperidine with 2-bromobenzyl bromide under alkaline conditions (e.g., using triethylamine as a base) in a polar aprotic solvent like DMF or acetonitrile at 60–80°C for 12–24 hours .
- Purification : Post-synthesis, column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) or recrystallization (using ethanol or methanol) is recommended to isolate the product. HPLC analysis (e.g., 95% peak area at 254 nm) and NMR spectroscopy (e.g., verifying aromatic protons and piperidine ring signals) are critical for confirming purity and structural integrity .
Q. How should researchers handle this compound given limited toxicity data?
Methodological Answer :
- Safety Protocols : Assume potential toxicity due to structural analogs (e.g., brominated aryl compounds). Use PPE (gloves, lab coat, goggles) and work in a fume hood.
- Waste Management : Follow halogenated waste disposal guidelines. Avoid aqueous release due to possible soil mobility and bioaccumulation risks .
- Preliminary Toxicity Screening : Conduct in vitro assays (e.g., MTT tests on HEK-293 or HepG2 cells) to assess acute cytotoxicity. Chronic toxicity studies require controlled animal models with dose escalation .
Advanced Research Questions
Q. What strategies resolve contradictions in structure-activity relationships (SAR) for piperidine derivatives like this compound?
Methodological Answer :
- Comparative SAR Analysis : Compare with structurally similar compounds (e.g., 4-(4-Bromophenyl)piperidine hydrochloride or 4-(2-Fluorophenoxy)piperidine). Use computational tools (e.g., molecular docking or DFT calculations) to model interactions with biological targets (e.g., GPCRs or enzymes) .
- Experimental Validation : Synthesize analogs (e.g., replacing bromine with chlorine or methoxy groups) and test bioactivity in parallel. For example, evaluate binding affinity to serotonin receptors using radioligand assays .
Q. How can researchers address the lack of ecological toxicity data for this compound?
Methodological Answer :
- Environmental Fate Studies :
- Mobility : Use soil column experiments to assess leaching potential. Measure log Kow (octanol-water partition coefficient) via shake-flask methods to predict bioaccumulation .
- Degradation : Perform photolysis (UV exposure) or hydrolysis (pH-varied aqueous solutions) studies. Monitor degradation products via LC-MS .
- Ecotoxicity Assays : Test acute toxicity on Daphnia magna or algae (e.g., Chlorella vulgaris) using OECD guidelines. Chronic effects require multi-generational studies .
Q. What advanced characterization techniques are essential for studying this compound’s reactivity?
Methodological Answer :
- Spectroscopic Analysis :
- Reactivity Profiling : Investigate substituent effects via oxidation (e.g., using mCPBA to form sulfoxides) or nucleophilic aromatic substitution (e.g., replacing bromine with amines under Pd catalysis) .
Critical Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
